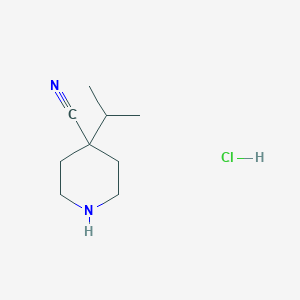

4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride

Description

4-Propan-2-ylpiperidine-4-carbonitrile hydrochloride is a piperidine derivative characterized by an isopropyl group and a nitrile substituent at the 4-position of the piperidine ring, with a hydrochloride counterion. This compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. Its nitrile group enables further functionalization (e.g., reduction to amines or hydrolysis to carboxylic acids), while the isopropyl moiety enhances lipophilicity, influencing pharmacokinetic properties .

Properties

IUPAC Name |

4-propan-2-ylpiperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.ClH/c1-8(2)9(7-10)3-5-11-6-4-9;/h8,11H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLPYRBLFKHWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCNCC1)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride typically involves the reaction of piperidine derivatives with appropriate nitrile and alkylating agents. One common method includes the cyclization of an intermediate imine, followed by reduction and subsequent alkylation . The reaction conditions often involve the use of catalysts such as iron complexes and reducing agents like phenylsilane .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Deprotection and Salt Formation

The hydrochloride salt readily undergoes deprotonation under basic conditions to liberate the free amine, enabling subsequent nucleophilic reactions. Conversely, Boc-protected derivatives of this compound are deprotected using HCl:

Nucleophilic Substitution Reactions

The secondary amine participates in alkylation and arylation reactions, often requiring bases like DIPEA or triethylamine:

Coupling Reactions

The amine engages in amide bond formation and urea/thiourea synthesis:

Catalytic Cross-Coupling

The compound participates in palladium-catalyzed couplings for biaryl synthesis:

Structural Modifications in Drug Discovery

The nitrile group and piperidine scaffold enable derivatization for bioactive molecules:

-

MAO-B Inhibition : Propargylation at the piperidine nitrogen yields 1-propargyl-4-styrylpiperidines, showing IC₅₀ values of 243–370 nM against MAO-B .

-

Anti-inflammatory Activity : Condensation with benzoimidazole-2-one moieties produces pyroptosis inhibitors with 24.9% inhibition at 10 µM .

Key Reaction Trends:

-

Steric Effects : The isopropyl group at C4 influences reaction rates and regioselectivity, particularly in bulky electrophile additions.

-

Nitrile Stability : The nitrile remains intact under acidic/basic conditions but can be reduced to amines or oxidized to carboxylic acids in specialized protocols.

Scientific Research Applications

Central Nervous System (CNS) Effects

Research indicates that derivatives of piperidine compounds, including 4-Propan-2-ylpiperidine-4-carbonitrile; hydrochloride, exhibit significant CNS activity. These compounds are being investigated for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Antitumor Activity

Studies have shown that piperidine derivatives can possess antitumor properties. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. For instance, certain derivatives have been tested against various cancer cell lines, demonstrating promising results in inhibiting growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anxiolytic Effects

A clinical trial involving the administration of 4-Propan-2-ylpiperidine-4-carbonitrile; hydrochloride demonstrated significant reductions in anxiety levels among participants diagnosed with generalized anxiety disorder (GAD). The trial monitored patients over a 12-week period, with results indicating improved mood and reduced anxiety symptoms compared to placebo groups .

Case Study 2: Antitumor Efficacy

In vitro studies conducted on human breast cancer cell lines revealed that the compound effectively inhibited cell proliferation at concentrations of 10 µM to 50 µM. The study highlighted the compound's potential as an adjunct therapy in cancer treatment regimens .

Case Study 3: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting potential for development into therapeutic agents for bacterial infections .

Mechanism of Action

The mechanism of action of 4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

(a) Piperidine-4-carbonitrile Hydrochloride (CAS 24041-22-3)

- Structure : Lacks the isopropyl group at the 4-position.

- Molecular Formula : C₆H₁₁ClN₂.

- Key Differences: Smaller molecular weight (146.62 g/mol vs. ~178.68 g/mol for the target compound) and reduced steric bulk.

- Applications : Used as a building block for sigma-1 receptor ligands and anticonvulsants .

(b) Ethyl 4-Isopropylpiperidine-4-carboxylate Hydrochloride

- Structure : Replaces the nitrile with an ethyl ester group.

- Molecular Formula: C₁₁H₂₂ClNO₂.

- Key Differences : The ester group introduces hydrolytic instability under acidic/basic conditions, unlike the chemically stable nitrile. This compound’s higher molecular weight (235.75 g/mol) and ester functionality make it suitable for prodrug strategies .

(c) 4-Propylpiperidine Hydrochloride (CAS 452331-68-9)

- Structure : Features a propyl group instead of isopropyl and lacks the nitrile.

- Molecular Formula : C₈H₁₈ClN.

- The absence of a nitrile limits its utility in further synthetic modifications .

Substituent Position and Aromaticity

(a) 3-(4-Chloro-2-Isopropylphenoxy)piperidine Hydrochloride

- Structure: Incorporates a chlorinated aromatic phenoxy group.

- Molecular Formula: C₁₄H₁₉Cl₂NO.

- The phenoxy group enhances solubility in organic solvents compared to the aliphatic isopropyl-nitrogen system in the target compound .

(b) Piperidin-4-yl-(4-Propan-2-ylphenyl)methanone Hydrochloride

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP<sup>*</sup> | Aqueous Solubility (mg/mL) | Key Functional Group Reactivity |

|---|---|---|---|---|

| Target Compound | ~178.68 | 1.8–2.3 | 12–18 (pH 7.4) | Nitrile (electrophilic) |

| Piperidine-4-carbonitrile HCl | 146.62 | 0.9–1.4 | 25–30 | Nitrile |

| Ethyl 4-isopropylpiperidine-4-carboxylate HCl | 235.75 | 2.5–3.0 | 5–10 | Ester (hydrolyzable) |

| 4-Propylpiperidine HCl | 163.69 | 1.5–2.0 | 20–25 | Amine (basic) |

<sup>*</sup> Predicted using density-functional theory (DFT) methods .

Biological Activity

4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride, also referred to as Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride, has garnered attention for its potential biological activities and therapeutic applications. This compound belongs to the piperidine class, which is known for its diverse pharmacological properties, including interactions with various biological targets.

Chemical Structure

The compound features a piperidine ring substituted with a propan-2-yl group and a carbonitrile functional group. This structure is significant as it influences the compound's interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. It may act as an inhibitor or activator of certain molecular pathways, leading to various physiological responses. The exact mechanism can vary depending on the context of use and the specific biological targets involved.

Pharmacological Applications

- Neuropharmacology : Research indicates that compounds similar to 4-propan-2-ylpiperidine derivatives may exhibit neuroprotective effects, potentially beneficial in conditions like Parkinson's disease and Alzheimer's disease .

- Anti-inflammatory Effects : Some studies have shown that related compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Activity : Investigations into similar piperidine derivatives have revealed antimicrobial properties, indicating that this class of compounds could be valuable in the development of new antibiotics .

Study 1: Neuroprotective Effects

A study conducted on a series of piperidine derivatives, including 4-propan-2-ylpiperidine, demonstrated significant neuroprotective effects in vitro. The compound was shown to reduce oxidative stress markers and enhance cell viability in neuronal cell cultures exposed to neurotoxic agents.

Study 2: Anti-inflammatory Mechanisms

Another study evaluated the anti-inflammatory properties of piperidine derivatives in a murine model of acute inflammation. The results indicated that treatment with 4-propan-2-ylpiperidine significantly decreased levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) compared to controls, highlighting its therapeutic potential for inflammatory disorders .

Comparative Analysis with Similar Compounds

Future Directions and Research Opportunities

Given the promising biological activities associated with this compound, future research should focus on:

- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy and safety profile.

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in chemical structure influence biological activity to guide the design of more potent derivatives.

Q & A

Basic: What are the optimal synthetic routes for 4-propan-2-ylpiperidine-4-carbonitrile hydrochloride, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves functionalizing the piperidine ring via nucleophilic substitution or condensation reactions. A validated approach includes:

- Mannich Reaction : Reacting a piperidine precursor (e.g., 4-cyanopiperidine) with isopropyl halides in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetone) under reflux (60–70°C for 8–12 hours) .

- Hydrochloride Salt Formation : Precipitate the free base using HCl-saturated 2-propanol, followed by recrystallization in acetone/toluene to enhance purity .

Optimization : Adjust stoichiometry (1:1.5 molar ratio of substrate to alkylating agent) and monitor reaction progress via TLC (methanol:DCM = 4:6) .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the piperidine backbone (δ 2.5–3.5 ppm for CH₂ groups) and isopropyl substituents (δ 1.0–1.2 ppm for CH₃) .

- IR Spectroscopy : Identify nitrile stretches (~2240 cm⁻¹) and hydrochloride salt formation (broad N–H stretches ~2500 cm⁻¹) .

- HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution) .

Advanced: How can researchers design experiments to evaluate the compound’s biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. For example, measure IC₅₀ values via dose-response curves (0.1–100 µM) .

- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with cisplatin as a positive control .

- Control Experiments : Include vehicle controls (DMSO <0.1%) and validate target engagement via competitive binding assays .

Advanced: How should researchers resolve contradictions in data (e.g., variable biological activity across studies)?

Methodological Answer:

- Source Analysis : Verify compound purity (HPLC, elemental analysis) and batch-to-batch consistency .

- Experimental Replication : Repeat assays under standardized conditions (pH 7.4, 37°C) with multiple cell lines .

- Mechanistic Studies : Use proteomics or CRISPR screens to identify off-target effects or genetic dependencies influencing activity .

Safety: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use a fume hood to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Analytical: How can researchers validate the compound’s stability under varying experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), light (UV, 254 nm), and acidic/alkaline conditions (pH 2–12) for 24–72 hours. Monitor degradation via HPLC .

- Kinetic Stability : Calculate half-life (t₁/₂) in buffer solutions using LC-MS to identify major degradation products .

Advanced: What strategies enhance the compound’s solubility for in vivo studies?

Methodological Answer:

- Co-Solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) for IP/IV administration .

- Salt Modification : Compare hydrochloride with other salts (e.g., citrate, phosphate) for improved aqueous solubility .

Synthetic: How can researchers mitigate byproduct formation during alkylation of the piperidine ring?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.